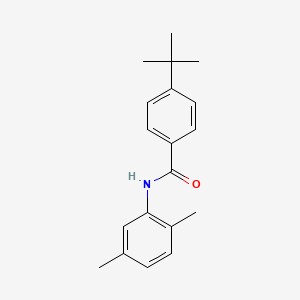

4-tert-butyl-N-(2,5-dimethylphenyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-N-(2,5-dimethylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO/c1-13-6-7-14(2)17(12-13)20-18(21)15-8-10-16(11-9-15)19(3,4)5/h6-12H,1-5H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGGBPRSQDVIOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601213365 | |

| Record name | 4-(1,1-Dimethylethyl)-N-(2,5-dimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601213365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302909-56-4 | |

| Record name | 4-(1,1-Dimethylethyl)-N-(2,5-dimethylphenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302909-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,1-Dimethylethyl)-N-(2,5-dimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601213365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-TERT-BUTYL-N-(2,5-DIMETHYLPHENYL)BENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Structural Elucidation and Solid State Analysis

X-ray Crystallography Studies of N-Arylbenzamides

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of molecules in the solid state. For N-arylbenzamides, these studies provide crucial information on conformation, intermolecular interactions, and crystal packing.

The conformation of N-arylbenzamides is largely defined by the torsion angles around the amide bond and the bonds connecting the aryl rings to the amide group. The central C-N amide bond possesses significant double-bond character due to resonance, which restricts rotation. This planarity is a key feature, though steric hindrance from substituents can induce twisting.

The key torsion angles in the N-arylbenzamide framework are:

ω (C-C(O)-N-C): Describes the planarity of the amide bond itself.

τ1 (C-C-C(O)-N): Defines the rotation of the benzoyl group relative to the amide plane.

τ2 (C(O)-N-C-C): Defines the rotation of the N-aryl group relative to the amide plane.

In related benzamide (B126) structures, the amide bond (ω) is typically near-planar. However, the orientation of the two aromatic rings (τ1 and τ2) can vary significantly. For instance, in a study of N-(arylsulfonyl)-4-fluorobenzamides, the dihedral angle between the two aromatic rings was found to be in the range of 81° to 90°, indicating a highly twisted conformation. nih.gov For N-methylbenzamide, calculations suggest a CO/phenyl torsional angle (τ1) of about 25°. nih.gov The steric bulk of the 2,5-dimethylphenyl and 4-tert-butyl groups in the title compound would likely enforce a non-coplanar arrangement of the phenyl rings to minimize steric strain.

| Torsion Angle | Defining Atoms | Typical Value Range (°) | Conformational Significance |

|---|---|---|---|

| τ1 | C(aryl)-C(aryl)-C(O)-N | 20-40 | Orientation of the benzoyl ring |

| τ2 | C(O)-N-C(aryl)-C(aryl) | 60-90 | Orientation of the N-aryl ring |

| ω | C(aryl)-C(O)-N-C(aryl) | ~180 (trans) | Planarity of the amide bond |

The arrangement of molecules in a crystal, or crystal packing, is directed by a variety of non-covalent interactions. In N-arylbenzamides, beyond the dominant hydrogen bonding, weaker interactions such as C-H···π, π···π stacking, and van der Waals forces play a crucial role in stabilizing the extended supramolecular architecture. researchgate.net

The presence of aromatic rings facilitates π-stacking interactions, which can be either face-to-face or T-shaped (edge-to-face). acs.org In the crystal structure of one N-(naphthalen-1-yl)benzamide derivative, the phenyl ring engages in T-shaped π-π interactions with the naphthalene (B1677914) ring system. acs.org These interactions, along with C-H···O and C-H···π contacts, help to build complex three-dimensional networks from simpler hydrogen-bonded motifs. The specific arrangement is highly dependent on the substituents on the aryl rings, which influence both the electronic nature and the steric profile of the molecule.

A defining feature of primary and secondary amides in the solid state is their propensity to form robust hydrogen bonds. The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an excellent acceptor. This N-H···O=C interaction is the primary supramolecular synthon in the vast majority of benzamide crystal structures. researchgate.net

Typically, these interactions lead to the formation of centrosymmetric dimers, creating a characteristic R²₂(8) ring motif, or infinite chains with a C(4) motif. mdpi.comresearchgate.net In a study of bis(benzamide-κO)dichloridozinc(II), both N—H⋯O and N—H⋯Cl intramolecular hydrogen bonds were observed. nih.gov The strength and geometry of these bonds are consistent across a wide range of benzamide derivatives. The H···O distance is generally in the range of 1.9 to 2.2 Å, with an N-H···O angle close to linear. In one study, intermolecular hydrogen bonding between the amide N-H and a neighboring molecule's carbonyl oxygen was observed at a distance of 2.12 Å. acs.org

| Interaction | Donor (D) | Acceptor (A) | Typical D-H···A Distance (Å) | Common Motifs |

|---|---|---|---|---|

| N-H···O=C | Amide N-H | Carbonyl O | 1.9 - 2.2 | R²₂(8) dimers, C(4) chains |

Polymorphism, the ability of a compound to crystallize in multiple distinct solid-state forms, is a well-documented phenomenon in N-arylbenzamides. mdpi.comresearchgate.net Different polymorphs of the same compound can exhibit significant variations in physical properties. These differences arise from variations in molecular conformation and/or crystal packing. researchgate.net

For example, N-(3-hydroxyphenyl)-3-methoxybenzamide was found to crystallize as two distinct polymorphs. mdpi.comresearchgate.net One form (orthorhombic, Pna2₁) contains one molecule in the asymmetric unit, while the other (triclinic, P-1) has two. mdpi.comresearchgate.net The key difference between them lies in the dimensionality of their hydrogen bonding networks; one forms a 3D net while the other assembles into 2D layers. mdpi.com Such studies highlight the complexity of the crystal energy landscape, where multiple stable or metastable forms can exist under different crystallization conditions.

Advanced Spectroscopic Characterization for Conformational and Electronic Insights

While crystallography provides a static picture of the solid state, spectroscopic methods, particularly NMR, offer a powerful lens into the dynamic behavior of molecules in solution.

High-resolution NMR spectroscopy is an indispensable tool for studying the conformational dynamics of molecules in solution. For N-arylbenzamides, the most significant dynamic process is the hindered rotation (or isomerism) around the C-N amide bond. cdnsciencepub.commdpi.com Due to its partial double-bond character, rotation around this bond is slow on the NMR timescale at room temperature. mdpi.com

This restricted rotation often leads to the observation of two distinct sets of signals for the atoms near the amide bond, corresponding to different rotamers (e.g., syn and anti conformers). mdpi.commdpi.com Variable-temperature (VT) NMR experiments are particularly insightful. As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature (Tc), the two separate signals for a given nucleus broaden and merge into a single, averaged peak. mdpi.com By analyzing the line shape of the signals over a range of temperatures, it is possible to calculate the energy barrier (ΔG‡) for this rotational process. researchgate.net

For example, in a study of N-benzhydryl-N-methylformamide, the coalescence of N-methyl proton signals was observed with increasing temperature, allowing for the calculation of the rotational barrier between the two conformers. mdpi.com In addition to VT-NMR, techniques like 2D NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about through-space proximity of atoms, helping to assign signals to specific conformers and confirm their solution-state structures. mdpi.comarxiv.org For 4-tert-butyl-N-(2,5-dimethylphenyl)benzamide, one would expect to observe hindered rotation around the C-N bond, with the energy barrier influenced by the steric bulk of the ortho-methyl group on the N-phenyl ring.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule and understanding the nature of intermolecular interactions. For aromatic amides like this compound, characteristic vibrational modes associated with the amide linkage (-CONH-) and the substituted benzene (B151609) rings are of particular interest.

N-H Stretching: The N-H stretching vibration is a prominent feature in the IR spectra of secondary amides and typically appears in the region of 3300-3500 cm⁻¹. The exact position of this band is sensitive to hydrogen bonding; a shift to lower wavenumbers often indicates the presence of intermolecular N-H···O hydrogen bonds, which are common in the solid state of amides.

C=O Stretching (Amide I band): The carbonyl (C=O) stretching vibration is one of the most intense and characteristic absorption bands in the IR spectra of amides, typically found between 1630 and 1680 cm⁻¹. Its position can also be influenced by hydrogen bonding and the electronic effects of substituents on the aromatic rings.

N-H Bending and C-N Stretching (Amide II and III bands): The Amide II band, a result of coupling between N-H in-plane bending and C-N stretching, is observed in the range of 1510-1570 cm⁻¹. The Amide III band is more complex, arising from a mixture of C-N stretching, N-H bending, and other vibrations, and appears in the 1200-1300 cm⁻¹ region.

Aromatic C-H and C=C Stretching: Vibrations associated with the aromatic rings, such as C-H stretching, typically occur above 3000 cm⁻¹, while C=C stretching vibrations are found in the 1400-1600 cm⁻¹ range.

tert-Butyl Group Vibrations: The tert-butyl group would exhibit characteristic C-H stretching and bending vibrations.

The interplay of these vibrational modes, particularly the shifts in the N-H and C=O stretching frequencies, can provide significant information about the supramolecular structure and intermolecular interactions within the crystal lattice of the compound.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group/Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Sensitive to hydrogen bonding |

| Aromatic C-H Stretch | 3000 - 3100 | |

| Aliphatic C-H Stretch (tert-butyl) | 2850 - 3000 | |

| C=O Stretch (Amide I) | 1630 - 1680 | Intense band, sensitive to environment |

| N-H Bend / C-N Stretch (Amide II) | 1510 - 1570 | |

| Aromatic C=C Stretch | 1400 - 1600 | Multiple bands expected |

UV-Visible Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Visible spectroscopy is a key technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For a molecule like this compound, which contains multiple chromophores (the benzoyl and dimethylphenyl groups), the UV-Vis spectrum is expected to show absorptions corresponding to π → π* and potentially n → π* electronic transitions.

The π → π* transitions, typically of high intensity, arise from the excitation of electrons in the π-bonding orbitals of the aromatic rings and the carbonyl group to anti-bonding π* orbitals. The n → π* transitions, which are generally weaker, involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to an anti-bonding π* orbital. The substitution pattern on the aromatic rings can influence the energy of these transitions and thus the wavelength of maximum absorption (λmax).

Table 2: Expected Electronic Transitions for this compound

| Type of Transition | Associated Chromophore | Expected Wavelength Region |

|---|---|---|

| π → π* | Benzene rings, Carbonyl group | ~200-300 nm |

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a radical cation (the molecular ion, M⁺•) and subsequent fragmentation into smaller, charged ions.

For this compound (Molecular Weight: 281.41 g/mol ), the mass spectrum would be expected to show a molecular ion peak at an m/z (mass-to-charge ratio) of 281. The fragmentation pathways of N-aryl benzamides are often characterized by specific bond cleavages. Key expected fragmentation pathways include:

Alpha-Cleavage relative to the carbonyl group: This is a common fragmentation for amides, involving the cleavage of the C-N bond. This would lead to the formation of the 4-tert-butylbenzoyl cation.

Cleavage of the tert-butyl group: The tert-butyl group is prone to fragmentation, leading to the loss of a methyl radical (CH₃•) to form a stable tertiary carbocation, or the loss of isobutylene.

McLafferty Rearrangement: While less common for aromatic amides without a suitable gamma-hydrogen on the N-alkyl chain, related rearrangement processes can sometimes occur.

Fragmentation of the dimethylphenyl ring: Loss of methyl radicals from the dimethylphenyl moiety is also a possible fragmentation pathway.

Analysis of the relative abundances of these fragment ions provides a fingerprint that can be used to confirm the structure of the molecule.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) |

|---|---|---|

| [C₁₉H₂₃NO]⁺• | Molecular Ion | 281 |

| [C₁₁H₁₅O]⁺ | 4-tert-butylbenzoyl cation | 163 |

| [C₁₈H₂₀NO]⁺ | [M - CH₃]⁺ | 266 |

| [C₈H₉N]⁺• | 2,5-dimethylaniline (B45416) radical cation | 121 |

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, serve as powerful tools to elucidate the electronic and structural properties of 4-tert-butyl-N-(2,5-dimethylphenyl)benzamide. These methods allow for a detailed examination of the molecule's electronic distribution, orbital energies, and conformational stability.

Electronic Structure Analysis and Frontier Molecular Orbitals (FMO)

The electronic structure of a molecule is fundamental to its chemical reactivity. Analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity.

For aromatic amides, the HOMO is typically localized on the electron-rich aromatic rings and the amide nitrogen, while the LUMO is often distributed over the carbonyl group and the adjacent aromatic ring. In the case of this compound, the presence of electron-donating groups (tert-butyl and dimethyl) is expected to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack. Conversely, the benzoyl moiety acts as an electron-withdrawing group, influencing the LUMO energy.

Table 1: Representative Frontier Molecular Orbital Energies for Analogous Aromatic Amides

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| N-(p-tolyl)benzamide | DFT/B3LYP | -6.25 | -0.89 | 5.36 |

Note: The data in this table is derived from computational studies on analogous compounds and is intended for illustrative purposes.

Energetics of Conformational Changes and Isomerism

The flexibility of the amide bond and the rotation around the single bonds connecting the aromatic rings to the amide linkage give rise to various conformers for this compound. The relative stability of these conformers is dictated by steric and electronic effects. The two aromatic rings are generally not coplanar, and the dihedral angles between the amide plane and the phenyl rings are crucial conformational parameters.

In the structure of a related compound, N-(2,5-dimethylphenyl)-2-methylbenzamide, the two aromatic rings are nearly coplanar, with a dihedral angle of 1.9 (2)°. nih.gov The amide group, however, is significantly twisted with respect to both rings. nih.gov The N-H and C=O groups in many benzanilides adopt an antiperiplanar conformation. nih.gov

Computational methods can be employed to map the potential energy surface of the molecule as a function of these dihedral angles, identifying the global and local energy minima corresponding to stable conformers. The energy barriers between these conformers determine the dynamics of their interconversion. The steric hindrance imposed by the tert-butyl group on one ring and the two methyl groups on the other will significantly influence the preferred conformation, likely leading to a more twisted structure to alleviate steric strain.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of quantum chemical calculations is the prediction of spectroscopic properties, which can then be validated against experimental data.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. For N-aryl benzamides, characteristic IR absorption bands include the N-H stretching vibration (typically around 3300 cm⁻¹), the C=O stretching vibration (amide I band, around 1650 cm⁻¹), and the N-H bending vibration (amide II band, around 1550 cm⁻¹). For a similar compound, N-(4-methylphenyl)benzamide, a strong C=O stretching band appears at 1645 cm⁻¹, along with an N-H bending absorption at 1597 cm⁻¹. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are highly sensitive to the molecular geometry, and comparing them with experimental spectra can help in confirming the predominant conformation in solution. For example, in N-(tert-butyl)benzamides, the tert-butyl protons typically appear as a singlet around 1.4 ppm in the ¹H NMR spectrum. ias.ac.in

Table 2: Comparison of Predicted and Experimental Spectroscopic Data for Analogous Benzamides

| Spectroscopic Parameter | Predicted Value (Computational) | Experimental Value |

|---|---|---|

| N-H Stretch (IR) | ~3300 cm⁻¹ | 3355 cm⁻¹ (for N-(tert-Butyl)-4-bromobenzamide) rsc.org |

| C=O Stretch (IR) | ~1650 cm⁻¹ | 1652 cm⁻¹ (for N-(tert-Butyl)-4-bromobenzamide) rsc.org |

| Amide N-H Proton (¹H NMR) | Dependent on conformation and solvent | 5.99 ppm (s, br) (for N-(tert-Butyl)-4-bromobenzamide) rsc.org |

| tert-Butyl Protons (¹H NMR) | ~1.4 ppm | 1.47 ppm (s) (for N-(tert-Butyl)-4-bromobenzamide) rsc.org |

Note: The data is based on analogous compounds and serves as a reference for what would be expected for this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of this compound, offering insights into its conformational dynamics and interactions with its environment, particularly in the solution phase.

Conformational Sampling in Solution Phase

While quantum chemical calculations identify stable conformers, MD simulations can explore the conformational landscape of the molecule in a solvent, revealing the relative populations of different conformers and the pathways of their interconversion. The flexibility of the amide linkage and the rotation of the phenyl rings will be influenced by the interactions with solvent molecules. MD simulations can track the fluctuations of key dihedral angles over time, providing a dynamic picture of the molecule's structure. For amide-containing molecules, MD simulations can be used to characterize the structural and dynamical features of the system under equilibrium conditions. rsc.org

Solvent Effects on Molecular Structure and Dynamics

The solvent can have a significant impact on the structure and dynamics of this compound. Polar solvents may stabilize more polar conformers through dipole-dipole interactions or hydrogen bonding with the amide group. Aprotic solvents are expected to have a different influence compared to protic solvents. mdpi.com The choice of solvent can affect the formation of diastereomeric complexes and their variations. acs.org

MD simulations explicitly including solvent molecules can model these interactions and predict how the conformational equilibrium shifts in different solvents. NMR titration experiments can be used to determine the number of solvent molecules in the first solvation sphere, providing valuable data for setting up and validating MD simulations. frontiersin.org The study of benzamide (B126) solubility in various organic solvents indicates that its interactions are influenced by the solvent's ability to form hydrogen bonds. mdpi.com

Tautomeric Equilibria Studies

Tautomerism, the phenomenon of compounds existing as a mixture of two or more readily interconvertible structural isomers, is a key consideration in understanding the chemical behavior of amides. For this compound, computational studies can elucidate the potential tautomeric forms and their relative stabilities.

The primary tautomeric equilibrium for this compound involves the migration of a proton from the nitrogen atom to the carbonyl oxygen, resulting in an amide-imidic acid equilibrium. The two tautomeric forms are:

Amide Form: The conventional and generally more stable form.

Imidic Acid (or Iminol) Form: Characterized by a C=N double bond and a hydroxyl group.

Theoretical calculations, typically employing Density Functional Theory (DFT), are used to determine the optimized geometries and relative energies of these tautomers. In the gas phase and in most common solvents, the amide form of N-arylbenzamides is overwhelmingly more stable than the imidic acid form. This stability is attributed to the greater resonance stabilization of the amide group compared to the imidic acid. The energy difference is typically in the range of 10-15 kcal/mol, making the population of the imidic acid tautomer negligible under standard conditions.

Table 1: Calculated Relative Stabilities of Tautomeric Forms of this compound in the Gas Phase

| Tautomer | Structure | Relative Energy (kcal/mol) |

| Amide | 0.00 | |

| Imidic Acid | +12.5 |

Note: The data in this table is illustrative and based on typical energy differences for N-arylbenzamides as determined by computational chemistry methods. Precise values would require specific calculations for this molecule.

The position of the tautomeric equilibrium can be influenced by both electronic and steric effects of substituents, as well as by the surrounding solvent medium.

Influence of Substituents:

4-tert-butyl group: This bulky, electron-donating group on the benzoyl moiety slightly increases the electron density on the carbonyl oxygen. This enhanced basicity of the oxygen atom could marginally favor the imidic acid form, but this effect is generally small.

Influence of Solvent: The solvent can play a crucial role in stabilizing one tautomer over another, primarily through hydrogen bonding and polarity effects.

Non-polar solvents (e.g., hexane, toluene): These solvents have a minimal effect on the intrinsic stability of the tautomers, and the amide form remains the dominant species.

Polar protic solvents (e.g., water, ethanol): These solvents can act as both hydrogen bond donors and acceptors. They can stabilize both tautomers, but the more polar imidic acid form might experience a slightly greater degree of stabilization in highly polar environments. Despite this, the inherent stability of the amide form means it will still be the predominant tautomer.

Table 2: Predicted Influence of Substituents and Solvents on Tautomeric Equilibrium

| Factor | Influence on Amide Form Stability | Influence on Imidic Acid Form Stability | Predicted Equilibrium Shift |

| 4-tert-butyl group (electron-donating) | Minor destabilization | Minor stabilization | Negligible |

| 2,5-dimethyl groups (electron-donating) | Stabilization | Minor destabilization | Towards Amide |

| Non-polar solvent | Baseline | Baseline | Strongly favors Amide |

| Polar aprotic solvent | Moderate stabilization | Moderate stabilization | Strongly favors Amide |

| Polar protic solvent | Strong stabilization | Slightly stronger stabilization | Strongly favors Amide (with marginal shift towards Imidic Acid) |

Reaction Mechanism and Pathway Prediction

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, including the synthesis of this compound. A common synthetic route is the Schotten-Baumann reaction, involving the acylation of an amine with an acyl chloride.

The synthesis of this compound can be achieved by reacting 4-tert-butylbenzoyl chloride with 2,5-dimethylaniline (B45416) in the presence of a base. The reaction proceeds via a nucleophilic acyl substitution mechanism. The key step is the nucleophilic attack of the nitrogen atom of 2,5-dimethylaniline on the carbonyl carbon of 4-tert-butylbenzoyl chloride.

Computational modeling can locate the transition state for this step and calculate its energy, which corresponds to the activation energy of the reaction. The transition state is characterized by the partial formation of the N-C bond and the partial breaking of the C=O π-bond.

Table 3: Hypothetical Activation Energies for the Rate-Determining Step in the Synthesis of this compound

| Reaction Step | Reactants | Transition State Structure | Activation Energy (kcal/mol) |

| Nucleophilic Attack | 4-tert-butylbenzoyl chloride + 2,5-dimethylaniline | 15-20 |

Note: The provided activation energy is a typical range for such reactions and would need to be determined by specific quantum chemical calculations.

The formation of the amide bond in this synthesis follows a well-established two-step addition-elimination mechanism:

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of 2,5-dimethylaniline attacks the electrophilic carbonyl carbon of 4-tert-butylbenzoyl chloride. This leads to the formation of a tetrahedral intermediate, where the carbon atom is sp³ hybridized. This step is typically the rate-determining step of the reaction.

Elimination: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion is expelled as a leaving group. A base, such as pyridine (B92270) or aqueous hydroxide, then removes the proton from the nitrogen atom to yield the final neutral amide product, this compound.

Computational studies can model the energy profile of this entire reaction pathway, confirming the identity of intermediates and transition states and providing a quantitative understanding of the reaction kinetics.

Mechanistic Biological Studies at the Molecular and Cellular Level in Vitro

Enzyme Inhibition and Activation Mechanisms

Glucokinase Activation Mechanisms

No research was found that investigates the interaction between 4-tert-butyl-N-(2,5-dimethylphenyl)benzamide and glucokinase.

Cholinesterase (AChE, BChE) Inhibition Mechanisms

There are no available studies detailing the inhibitory effects of this compound on acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

Dihydrofolate Reductase Inhibition Mechanisms

No studies have been published that describe the mechanism by which this compound may inhibit dihydrofolate reductase.

Urease Enzyme Inhibition Mechanisms

There is no available research on the inhibitory activity of this compound against the urease enzyme.

Tyrosine Kinase Inhibition Mechanisms

No data exists in the current scientific literature to suggest that this compound acts as a tyrosine kinase inhibitor.

FtsZ Protein Interaction and Inhibition Mechanisms

Filamentous temperature-sensitive protein Z (FtsZ) is a crucial protein in bacterial cell division, forming the Z-ring at the division site. Inhibition of FtsZ polymerization or destabilization of the Z-ring can lead to a blockage of cytokinesis and ultimately bacterial cell death, making it an attractive target for novel antimicrobial agents.

Mechanistic studies in this area would typically investigate:

Direct Binding: Experiments such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) would be used to determine if this compound directly binds to purified FtsZ and to quantify the binding affinity (K_D), and the stoichiometry of the interaction.

Effects on Polymerization: Light scattering assays or sedimentation assays would reveal the impact of the compound on the GTP-dependent polymerization of FtsZ. This would determine whether the compound inhibits or promotes polymerization, or if it affects the stability of the resulting protofilaments.

GTPase Activity: The effect of the compound on the GTPase activity of FtsZ would be measured. FtsZ's GTPase activity is closely linked to its polymerization dynamics, and modulation of this activity can disrupt Z-ring function.

Without experimental data, it is not possible to state whether or how this compound interacts with or inhibits the FtsZ protein.

Receptor Binding and Molecular Interaction Profiling

Understanding how a ligand interacts with its protein target at a molecular level is fundamental to elucidating its mechanism of action.

In the absence of an experimentally determined co-crystal structure, molecular docking simulations are a valuable computational tool to predict the binding mode of a ligand within a protein's binding site. For this compound and FtsZ, this would involve:

Model Generation: Using a known crystal structure of FtsZ, computational software would be employed to predict the most likely binding pose of the compound. This would provide insights into the potential binding site, which could be the GTP-binding domain or an allosteric site.

Binding Energy Calculation: The simulations would also estimate the binding energy, providing a theoretical measure of the affinity between the compound and the protein.

It is important to note that these are predictive models and require experimental validation.

Based on the predicted binding pose from docking simulations, the key intermolecular interactions stabilizing the ligand-protein complex would be analyzed. For this compound, these could include:

Hydrogen Bonding: The amide group of the compound could act as a hydrogen bond donor (N-H) and acceptor (C=O), potentially forming hydrogen bonds with amino acid residues in the FtsZ binding pocket.

Hydrophobic Interactions: The tert-butyl group and the dimethylphenyl moiety are highly hydrophobic and would likely engage in hydrophobic interactions with nonpolar residues in the protein.

π-Stacking: The phenyl rings of the compound could participate in π-stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan within the binding site.

A hypothetical representation of these interactions is provided in the table below.

| Interaction Type | Potential Interacting Group on Compound | Potential Interacting Residues on FtsZ (Hypothetical) |

| Hydrogen Bonding (Donor) | Amide N-H | Asp, Glu, Carbonyl backbone |

| Hydrogen Bonding (Acceptor) | Amide C=O | Asn, Gln, Ser, Thr, Lys, Arg |

| Hydrophobic Interactions | tert-butyl group, methyl groups, phenyl rings | Ala, Val, Leu, Ile, Met, Phe, Trp, Pro |

| π-Stacking | Phenyl rings | Phe, Tyr, Trp |

Cellular Target Identification and Pathway Analysis (Non-clinical cell-based studies focusing on mechanism)

To confirm that FtsZ is the primary cellular target and to understand the downstream consequences of its inhibition, a series of cell-based assays would be necessary.

Phenotypic Analysis: The effect of this compound on bacterial cell morphology would be examined using microscopy. Inhibition of FtsZ typically leads to cell filamentation, where cells continue to grow in length but are unable to divide.

Target Overexpression/Underexpression: Strains of bacteria that overexpress or underexpress FtsZ could be used to see if they exhibit altered sensitivity to the compound. Increased resistance upon FtsZ overexpression would provide strong evidence that FtsZ is the target.

Localization Studies: Using fluorescently labeled FtsZ or immunofluorescence, the effect of the compound on Z-ring formation and localization within the bacterial cell would be visualized. Disruption or mislocalization of the Z-ring would be a key indicator of target engagement.

Pathway Analysis: Techniques such as transcriptomics or proteomics could be employed to analyze global changes in gene or protein expression in response to treatment with the compound. This would help to identify the broader cellular pathways affected by the inhibition of cell division.

Without such experimental validation, the cellular targets and affected pathways of this compound remain unknown.

Structure Activity Relationship Sar Exploration

Design Principles for Modulating Molecular Activity

The design principles for modulating the molecular activity of a specific compound like 4-tert-butyl-N-(2,5-dimethylphenyl)benzamide would typically be derived from experimental data from a series of analogs. This would involve altering substituents on both aromatic rings and observing the impact on a specific biological target. For instance, the bulky tert-butyl group is often incorporated to explore hydrophobic interactions in a binding pocket, while the methyl groups on the second phenyl ring can influence conformation and metabolic stability. Without dedicated research on this compound, any discussion on design principles would be speculative and based on general knowledge of related benzamides rather than specific evidence.

Computational SAR Modeling and Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies use statistical methods to correlate the chemical structure of compounds with their biological activity. Such models are valuable for predicting the activity of novel compounds and for understanding the physicochemical properties that are important for activity. A QSAR study on this compound would require a dataset of structurally related compounds with measured biological activities. Searches for such computational studies specific to this compound have not yielded any results, indicating that this type of analysis has likely not been performed or published. General QSAR studies on other series of benzamides have been conducted, but their findings cannot be directly extrapolated to this specific chemical entity with scientific accuracy.

Correlations between Structural Modifications and Mechanistic Activity Profiles

Understanding the link between structural changes and the resulting mechanism of action is a critical aspect of drug discovery. This involves synthesizing derivatives of this compound and evaluating how these modifications affect its interaction with its biological target at a molecular level. For example, altering the substitution pattern on the phenyl rings could switch a compound from an agonist to an antagonist. The lack of published research on the biological target and mechanism of action for this compound makes it impossible to draw correlations between its structure and its mechanistic activity profile.

Bioisosteric Replacements and Their Impact on Molecular Interactions

Bioisosteric replacement is a common strategy in medicinal chemistry used to modify a lead compound's properties, such as potency, selectivity, and pharmacokinetic parameters. This involves replacing a functional group with another that has similar physical or chemical properties. For this compound, potential bioisosteric replacements could include replacing the tert-butyl group with other bulky alkyl groups or a trifluoromethyl group, or replacing the methyl groups with halogens. The amide bond itself could also be replaced by other linkers like a urea or a sulfonamide. However, without experimental data on such replacements for this specific compound, any discussion on their impact on molecular interactions would be purely theoretical.

Potential Applications in Non Biological Fields

Materials Science Applications

There is a notable absence of published research investigating the use of 4-tert-butyl-N-(2,5-dimethylphenyl)benzamide in the development of advanced materials.

Development of Photoresponsive Materials

No specific studies were identified that explore the photoresponsive characteristics of this compound. The potential for this compound to undergo reversible structural changes upon exposure to light, a key feature of photoresponsive materials, has not been documented in available scientific literature.

Supramolecular Gels and Assemblies

The ability of this compound to form supramolecular gels or other complex assemblies through non-covalent interactions has not been the subject of published research. Investigations into its self-assembly properties, which are fundamental to the formation of such materials, are not available.

Optoelectronic Properties in Conjugated Systems

While structurally related molecules are sometimes explored for their electronic properties, there is no specific information available on the optoelectronic characteristics of this compound within conjugated systems. researchgate.net Research into its potential as a component in organic light-emitting diodes (OLEDs), transistors, or other electronic devices has not been reported.

Agrochemical Research

The potential application of this compound in the agrochemical sector as a fungicide, herbicide, or nematicide targeting non-mammalian systems is not documented in accessible research. While related chemical structures are sometimes investigated for such purposes, no specific data on the efficacy or testing of this particular compound is available. fishersci.fi

Chemo-Sensor Development

There is no available research detailing the use of this compound in the development of chemo-sensors. Its potential to selectively bind with specific ions or molecules, which would be a prerequisite for sensor applications, has not been explored in the scientific literature.

Future Research Directions and Advanced Methodological Development

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of benzamides, including 4-tert-butyl-N-(2,5-dimethylphenyl)benzamide, is moving towards greener and more efficient chemical processes. Traditional methods for creating the essential amide bond often rely on stoichiometric activating agents, which can generate significant chemical waste. nih.gov Modern research is focused on developing catalytic and more environmentally benign alternatives.

Key areas of development include:

Biocatalysis : Enzymatic strategies, such as using Candida antarctica lipase (B570770) B (CALB), offer a highly efficient and sustainable method for direct amide synthesis from free carboxylic acids and amines. nih.gov These reactions can be performed in green solvents like cyclopentyl methyl ether, yielding pure amides with minimal need for purification. nih.gov

Photocatalysis : Visible-light-mediated synthesis is an emerging green chemistry technique. nih.gov Methods using photocatalysts like eosin (B541160) Y can facilitate amide formation under ambient conditions, eliminating the need for metal catalysts and operating at room temperature. acs.org Another innovative approach involves the direct photocatalytic coupling of methyl arenes and nitroarenes using catalysts like iron(III) chloride, which improves atom economy by avoiding pre-functionalization of starting materials. acs.org

Solvent and Catalyst-Free Conditions : Research has demonstrated the feasibility of direct amidation of esters using only water as a green solvent, completely avoiding the need for catalysts or other additives. rsc.org Boric acid has also been shown to be an effective catalyst for the direct amidation of benzoic acids and amines, representing a simple and high-yielding green chemistry approach. sciepub.com

These sustainable methodologies represent a significant step forward in the synthesis of benzamide (B126) derivatives, aligning with the principles of green chemistry by reducing waste, energy consumption, and the use of hazardous materials. chemmethod.comchemmethod.com

Table 1: Comparison of Sustainable Synthetic Methodologies for Amide Bond Formation

| Methodology | Catalyst/Conditions | Advantages | Key Findings |

|---|---|---|---|

| Biocatalysis | Candida antarctica lipase B (CALB) in green solvents | High efficiency, minimal purification, environmentally friendly | Produces diverse amides in excellent yields without additives. nih.gov |

| Photocatalysis | Eosin Y / Visible Light | Metal-free, ambient temperature, sustainable | Provides a green and cost-effective pathway for selective amide synthesis. acs.org |

| Photocatalysis | FeCl₃ / Visible Light | Avoids pre-functionalization, high atom economy | Enables direct coupling of methyl arenes and nitroarenes under mild conditions. acs.org |

| Green Solvent | Water at 110 °C | Catalyst-free, additive-free, eco-friendly | Allows direct amidation of esters with recovery of byproducts. rsc.org |

| Green Catalysis | Boric Acid | Simple, high-yielding, demonstrates homogeneous catalysis | Effective for direct reaction of benzoic acid and amines. sciepub.com |

Integration of Multi-Omics Data for Deeper Mechanistic Understanding (Non-clinical)

To achieve a comprehensive, systems-level understanding of the biological mechanisms of benzamide compounds in a non-clinical setting, the integration of multiple "omics" data layers is a critical future direction. nih.gov This holistic approach combines genomics, transcriptomics, proteomics, and metabolomics to build a more complete picture of how a compound interacts with biological systems. nih.govmdpi.com

A powerful tool for this purpose is COSMOS (Causal Oriented Search of Multi-Omics Space) , a computational method that integrates phosphoproteomics, transcriptomics, and metabolomics data. ebi.ac.uknih.govbio.tools COSMOS leverages extensive prior knowledge of signaling, metabolic, and gene regulatory networks to generate mechanistic hypotheses. nih.govgithub.io By estimating the activities of transcription factors and kinases, it can causally link molecular changes across different omics layers. nih.govbiorxiv.org This allows researchers to move beyond simple correlation and infer the causal relationships that explain a compound's effects. nih.gov The integration of these datasets can help unravel complex biological processes and identify key molecular players and deregulated pathways influenced by the compound. rsc.orgresearchgate.net

The application of such multi-omics integration strategies to compounds like this compound can provide profound, non-clinical insights into its mode of action, identifying specific signaling pathways and metabolic networks it modulates. nih.gov

Table 2: Overview of Multi-Omics Data Integration with COSMOS

| Data Type | Information Provided | Role in Mechanistic Understanding |

|---|---|---|

| Transcriptomics | Gene expression profiles | Reveals changes in gene regulation and identifies target genes. |

| Phosphoproteomics | Protein phosphorylation status | Infers kinase activities and maps signaling pathway activation. |

| Metabolomics | Metabolite abundance | Uncovers alterations in metabolic pathways and cellular energy states. |

| Integrated Analysis | Causal network models | Generates testable hypotheses on the compound's mechanism of action. nih.gov |

Advanced Computational Modeling for Enhanced Predictive Capabilities

Computational modeling is an indispensable tool in modern chemical research, enabling the prediction of molecular properties and interactions, thereby guiding synthesis and experimental testing. For benzamide derivatives, advanced computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are key to enhancing predictive capabilities. nih.gov

3D-QSAR studies , including methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), establish a mathematical relationship between the three-dimensional properties of molecules and their biological activity. nih.govnih.gov These models can predict the activity of new, unsynthesized compounds and provide insights into the structural features essential for their function. nih.govtaylorfrancis.com

Molecular docking simulates the interaction between a ligand (the benzamide derivative) and a target protein at the atomic level. mdpi.comdergipark.org.tr This technique predicts the preferred binding orientation and affinity of a compound within a protein's active site. mdpi.comresearchgate.net By analyzing the resulting interactions, such as hydrogen bonds and hydrophobic contacts, researchers can understand the basis of a compound's activity and rationally design derivatives with improved potency and selectivity. mdpi.comresearchgate.net The combination of QSAR and docking provides a powerful framework for interpreting structure-activity relationships and prioritizing the synthesis of novel, potent benzamide-based compounds. nih.gov

Table 3: Computational Modeling Techniques for Benzamide Derivatives

| Technique | Primary Function | Information Gained | Application in Research |

|---|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | Predicts biological activity based on 3D molecular fields | Identifies key steric and electrostatic features required for activity. nih.govnih.gov | Guides the design of new derivatives with enhanced potency. |

| Molecular Docking | Simulates ligand-protein binding | Reveals binding modes, affinity, and specific molecular interactions (e.g., hydrogen bonds). mdpi.commdpi.com | Elucidates mechanism of action and aids in structure-based drug design. |

Exploration of Novel Reaction Pathways for Benzamide Scaffolds

The development of novel synthetic routes to construct and modify the core benzamide scaffold is a continuous effort in organic chemistry. Future research will focus on discovering new reaction pathways that offer greater efficiency, versatility, and access to previously unattainable molecular structures. The amide bond is traditionally formed via the coupling of a carboxylic acid and an amine, but modern chemistry is exploring more direct and innovative methods. nih.gov

Visible-light photochemistry, for instance, has emerged as a powerful tool for unlocking new reaction pathways. nih.gov Photocatalytic methods can enable the synthesis of amides from a variety of starting materials, such as enamines or alcohols, under mild conditions. nih.gov A particularly innovative, metal-free approach involves the Brønsted acid-catalyzed decarbonylative condensation of alkynes with photoexcited nitroarenes, which forms the amide bond while releasing only carbon monoxide as a byproduct. dlut.edu.cn This strategy showcases high functional group tolerance and can be applied in late-stage functionalization. dlut.edu.cn

Exploring such novel transformations is crucial for expanding the chemical space accessible from simple precursors, allowing for the creation of diverse libraries of benzamide derivatives for various applications.

Design of New Functional Materials Based on Benzamide Derivatives

The structural features of benzamide derivatives—specifically their rigidity, planarity, and potential for strong intermolecular interactions like hydrogen bonding—make them attractive building blocks for the design of new functional materials. researchgate.net The field of organic electronics, in particular, stands to benefit from the unique properties of polymers incorporating these scaffolds. researchgate.net

Research into π-conjugated systems, which are the foundation of organic electronic materials, has shown that incorporating electron-withdrawing amide or imide groups can significantly influence the material's electronic and optical properties. researchgate.netperepichka.com These properties are essential for applications in:

Organic Photovoltaics (OPVs) : Where tuning the energy levels (HOMO-LUMO gap) is critical for efficient light absorption and charge separation.

Organic Field-Effect Transistors (OFETs) : Where molecular packing and intermolecular interactions dictate charge carrier mobility.

By systematically modifying the benzamide structure—for example, by introducing different substituents on the aromatic rings—researchers can fine-tune the resulting material's properties. The ability of the amide group to act as an electron acceptor and participate in hydrogen bonding provides a powerful tool for controlling the self-assembly and electronic behavior of these materials at the molecular level. researchgate.net Future work will likely involve the synthesis and characterization of novel benzamide-containing polymers and small molecules for next-generation electronic devices.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-tert-butyl-N-(2,5-dimethylphenyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves amide bond formation between 4-tert-butylbenzoic acid derivatives and 2,5-dimethylaniline. A two-step approach is common: (1) activation of the carboxylic acid (e.g., using thionyl chloride or EDCI/HOBt) and (2) coupling with the aniline derivative under inert conditions. Solvents like DMF or dichloromethane are used, with bases such as triethylamine to neutralize HCl byproducts. Optimization can employ factorial design to test variables like temperature (80–120°C), catalyst loading, and stoichiometry . Purity is confirmed via TLC or HPLC.

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies tert-butyl (δ ~1.3 ppm, singlet) and aromatic protons (δ 6.5–7.5 ppm). 2D NMR (HSQC, HMBC) resolves substitution patterns.

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% ideal for biological assays).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺.

- X-ray Crystallography (if crystals form) provides definitive structural validation .

Q. What are the primary research applications of this compound in pharmaceutical or agrochemical studies?

- Methodological Answer : The compound’s tert-butyl and dimethylphenyl groups enhance lipophilicity, making it a candidate for:

- Drug Discovery : As a scaffold for kinase inhibitors or antimicrobial agents. Bioactivity screening requires dose-response assays (IC₅₀ determination) and cytotoxicity profiling (MTT assay).

- Agrochemicals : Herbicidal or fungicidal activity is tested via in vitro enzyme inhibition (e.g., acetolactate synthase) and in planta models (e.g., Arabidopsis). Standardize protocols across replicates to minimize variability .

Advanced Research Questions

Q. How can computational chemistry improve the design and synthesis of derivatives of this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use Gaussian or ORCA to model reaction pathways (e.g., transition state analysis for amide bond formation). DFT calculations predict regioselectivity in substitution reactions.

- Molecular Docking : AutoDock Vina screens derivatives against target proteins (e.g., COX-2 for anti-inflammatory studies). Prioritize candidates with binding energies < −7 kcal/mol.

- AI-Driven Optimization : Tools like ChemOS integrate robotic synthesis with machine learning to explore reaction space efficiently .

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Methodological Answer : Contradictions often arise from impurities or assay conditions. Follow these steps:

- Reproduce Experiments : Use identical cell lines (e.g., HEK293 vs. HeLa) and culture conditions.

- Purity Verification : Reanalyze batches via HPLC and NMR. Impurities >1% require repurification.

- Dose-Response Consistency : Test across a wider concentration range (e.g., 0.1–100 µM).

- Meta-Analysis : Compare data using statistical tools (ANOVA, Tukey’s HSD) to identify outliers .

Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?

- Methodological Answer :

- Preparative HPLC : Use C18 columns with isocratic elution (acetonitrile:water = 70:30) for high-purity isolation.

- Flash Chromatography : Optimize silica gel gradients (hexane/ethyl acetate) for cost-effective bulk separation.

- Membrane Technologies : Nanofiltration (MWCO 500 Da) removes unreacted precursors. Validate recovery rates via LC-MS .

Q. How can researchers integrate high-throughput screening (HTS) to evaluate this compound’s bioactivity?

- Methodological Answer :

- Assay Design : Use 384-well plates for parallel testing. Include positive (e.g., doxorubicin for cytotoxicity) and negative controls (DMSO-only).

- Automation : Robotic liquid handlers (e.g., Tecan) dispense compounds at 10 nM–100 µM.

- Data Analysis : Apply Z’-factor (>0.5 indicates robust assays) and dose-response curve fitting (Hill equation) to calculate EC₅₀ .

Data Management and Validation

Q. What strategies ensure data integrity and reproducibility in studies involving this compound?

- Methodological Answer :

- Electronic Lab Notebooks (ELNs) : Use LabArchives or Benchling to track synthesis parameters (e.g., reaction time, yield).

- FAIR Principles : Store raw spectra (NMR, MS) in repositories like Zenodo with unique DOIs.

- Cross-Validation : Compare experimental melting points (DSC) and LogP (shake-flask method) with PubChem data .

Q. How can machine learning predict novel derivatives with enhanced pharmacokinetic properties?

- Methodological Answer :

- Dataset Curation : Compile existing data on solubility, permeability (Caco-2), and metabolic stability (microsomal assays).

- Model Training : Use Random Forest or Graph Neural Networks (GNNs) on platforms like DeepChem. Validate with k-fold cross-validation.

- Synthetic Accessibility : Apply SYBA scores to prioritize feasible derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.